Pentadecanoic-D29 acid
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Overview
Description
Mechanism of Action
Target of Action
Pentadecanoic acid, also known as C15:0, is an odd-chain saturated fatty acid that has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . The primary targets of pentadecanoic acid are AMPK and mTOR , both of which are core components of the human longevity pathway .
Mode of Action
Pentadecanoic acid activates AMPK and inhibits mTOR . This dual action allows it to have a wide range of clinically relevant activities. For example, at concentrations ranging from 1.9 to 50 μM, pentadecanoic acid has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities .
Biochemical Pathways
The activation of AMPK and inhibition of mTOR by pentadecanoic acid affects several biochemical pathways. These include anti-inflammatory pathways, as evidenced by the lowered levels of MCP-1, TNFα, IL-10, IL-17A/F . It also impacts antifibrotic and anticancer activities .
Result of Action
The activation of AMPK and inhibition of mTOR by pentadecanoic acid result in a variety of molecular and cellular effects. These include broad anti-inflammatory and antiproliferative activities . Furthermore, pentadecanoic acid has been found to mimic the properties of certain therapeutics for mood disorders, microbial infections, and cancer at specific concentrations .
Biochemical Analysis
Biochemical Properties
Pentadecanoic-D29 acid plays a significant role in biochemical reactions due to its stable isotope labeling. It is often used as an internal standard in mass spectrometry for the quantification of pentadecanoic acid. This compound interacts with various enzymes and proteins involved in fatty acid metabolism. For instance, it is incorporated into lipid molecules by enzymes such as fatty acid synthase and elongases. These interactions help in tracing the metabolic fate of pentadecanoic acid in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pentadecanoic acid, including its deuterium-labeled form, can modulate inflammatory responses and cell proliferation. It has been observed to have anti-inflammatory and antiproliferative effects in different cell types, such as endothelial cells and immune cells. These effects are mediated through the regulation of key signaling pathways, including the AMPK and mTOR pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into cell membranes and interaction with membrane-bound proteins. It activates the AMPK pathway, which is crucial for cellular energy homeostasis, and inhibits the mTOR pathway, which is involved in cell growth and proliferation. These interactions lead to changes in gene expression and metabolic activity, contributing to its anti-inflammatory and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be stable under standard storage conditions, with minimal degradation over time. Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular function, including modulation of inflammatory responses and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on metabolic health, including improved lipid profiles and reduced inflammation. At higher doses, there may be potential toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dose optimization in the use of this compound for therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and oxidation. It is metabolized by enzymes such as fatty acid synthase and acyl-CoA oxidase, leading to the production of energy and other metabolites. The incorporation of deuterium allows for precise tracking of these metabolic processes, providing insights into the role of pentadecanoic acid in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various lipid transporters and binding proteins. It is incorporated into lipid droplets and cell membranes, where it exerts its biological effects. The distribution of this compound is influenced by factors such as lipid composition and the presence of specific transport proteins .
Subcellular Localization
This compound is primarily localized in the cell membrane and lipid droplets. Its subcellular localization is crucial for its function, as it interacts with membrane-bound proteins and signaling molecules. The incorporation of this compound into specific cellular compartments is regulated by targeting signals and post-translational modifications, ensuring its proper distribution and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecanoic-D29 acid can be synthesized through the deuteration of pentadecanoic acid. This process involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as platinum on carbon (Pt/C). The reaction is typically carried out under mild conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Pentadecanoic-D29 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pentadecanoic-D29 acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid (C150): The non-deuterated form of Pentadecanoic-D29 acid.
Heptadecanoic acid (C170): Another odd-chain saturated fatty acid with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and mass spectrometry. Its stability and non-cytotoxic nature at various concentrations make it a safer alternative compared to other fatty acids .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-AUFKXYATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.